Structural Elucidation of 3-Benzyl-4-methoxyaniline: A Comprehensive NMR Technical Guide
Executive Summary In the landscape of modern drug discovery and organic synthesis, 3-Benzyl-4-methoxyaniline (CAS: 744948-83-2) serves as a critical structural building block, frequently utilized in the development of ki...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery and organic synthesis, 3-Benzyl-4-methoxyaniline (CAS: 744948-83-2) serves as a critical structural building block, frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Accurate structural validation of this intermediate is paramount to ensuring downstream synthetic integrity.
This technical whitepaper provides an in-depth, self-validating framework for the structural elucidation of 3-Benzyl-4-methoxyaniline using High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy. By mapping the competing mesomeric (+M) and inductive (-I) electronic effects of its substituents, this guide establishes a definitive causality between the molecule's electronic environment and its ¹H and ¹³C spectral signatures.
Principles of Structural Causality in NMR
The chemical shifts observed in the NMR spectra of 3-Benzyl-4-methoxyaniline are governed by the synergistic and competing electronic effects of its three substituents on the central benzene ring:
The Methoxy Group (-OCH₃ at C4): Acts as a strong
π
-electron donor via the mesomeric effect (+M), significantly shielding the protons and carbons ortho and para to it.
The Amine Group (-NH₂ at C1): Another powerful +M donor, which similarly shields its respective ortho and para positions.
The Benzyl Group (-CH₂Ph at C3): Exerts a mild electron-donating inductive effect (+I) while introducing significant steric bulk and localized magnetic anisotropy due to the adjacent phenyl ring.
According to the empirical chemical shift additivity rules established by, these overlapping electronic contributions create a highly distinct, predictable AMX spin-spin coupling network for the remaining aromatic protons (H-2, H-5, and H-6) on the aniline core.
¹H-NMR Spectral Data & Mechanistic Assignment
The ¹H-NMR spectrum of 3-Benzyl-4-methoxyaniline in CDCl₃ is characterized by a classic AMX aromatic spin system, alongside distinct aliphatic singlets.
Quantitative Data Summary: ¹H-NMR (400 MHz, CDCl₃)
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment Rationale
3.40
Broad Singlet (br s)
-
2H
-NH₂ : Deshielded by electronegative nitrogen; broad due to quadrupolar relaxation and proton exchange.
3.75
Singlet (s)
-
3H
-OCH₃ : Strongly deshielded by the adjacent oxygen atom.
3.85
Singlet (s)
-
2H
-CH₂- (Benzyl) : Benzylic protons isolated between two aromatic systems.
6.45
Doublet (d)
2.5
1H
H-2 (Aniline) : Shielded by ortho -NH₂. Exhibits only meta-coupling to H-6.
6.52
Doublet of Doublets (dd)
8.5, 2.5
1H
H-6 (Aniline) : Shielded by ortho -NH₂. Exhibits ortho-coupling to H-5 and meta-coupling to H-2.
6.70
Doublet (d)
8.5
1H
H-5 (Aniline) : Shielded by ortho -OCH₃. Exhibits only ortho-coupling to H-6.
7.15 - 7.30
Multiplet (m)
-
5H
Phenyl Ring (Benzyl) : Complex higher-order AA'BB'C spin system.
Spin-Spin Coupling Logic
The central aniline ring possesses three isolated protons. Because H-2 is isolated between the amine and benzyl groups, it cannot undergo ortho-coupling, resulting in a fine doublet (
J=2.5
Hz) driven solely by meta-coupling with H-6. Conversely, H-5 and H-6 are adjacent, yielding a strong ortho-coupling (
J=8.5
Hz). This logical relationship is mapped below.
Fig 1: AMX spin-spin coupling network for the central aniline ring protons.
¹³C-NMR Spectral Data & Carbon Mapping
The ¹³C-NMR spectrum requires careful interpretation of the ipso carbons. As detailed by, carbons directly attached to highly electronegative heteroatoms (-OCH₃ and -NH₂) will experience the most profound deshielding.
Quantitative Data Summary: ¹³C-NMR (100 MHz, CDCl₃)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
Causality / Structural Logic
36.5
CH₂
Benzylic -CH₂-
Aliphatic carbon shifted downfield by two flanking aromatic rings.
55.8
CH₃
-OCH₃
Standard methoxy shift due to strong oxygen electronegativity.
114.7
CH
C-6 (Aniline)
Strongly shielded by ortho -NH₂ and para -CH₂Ph.
115.5
CH
C-5 (Aniline)
Shielded by ortho -OCH₃.
115.7
CH
C-2 (Aniline)
Shielded by ortho -NH₂. (Note: C-2, C-5, and C-6 require HSQC/HMBC for absolute unambiguous differentiation due to extreme proximity).
125.9
CH
C-4' (Ph para)
Standard monosubstituted benzene para carbon.
128.0
C (Quat)
C-3 (Aniline)
Ipso carbon attached to the benzyl group.
128.4
CH
C-3', C-5' (Ph meta)
Standard monosubstituted benzene meta carbons.
128.8
CH
C-2', C-6' (Ph ortho)
Standard monosubstituted benzene ortho carbons.
139.3
C (Quat)
C-1 (Aniline)
Deshielded ipso carbon attached to the -NH₂ group.
141.0
C (Quat)
C-1' (Ph ipso)
Deshielded ipso carbon of the benzyl phenyl ring.
149.6
C (Quat)
C-4 (Aniline)
Most deshielded ipso carbon due to direct attachment to oxygen.
Standardized Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following self-validating experimental workflow must be strictly adhered to when acquiring these spectra, aligning with the operational standards outlined by.
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg (for ¹H) or 50–70 mg (for ¹³C) of highly pure 3-Benzyl-4-methoxyaniline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the homogeneous solution to a standard 5 mm precision NMR tube.
Instrument Calibration: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ (7.26 ppm). Tune and match the probe for both ¹H and ¹³C frequencies. Execute automated gradient shimming to achieve a target line width of < 0.5 Hz at 50% peak height.
¹H-NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., Bruker zg30). Set the spectral width to 15 ppm, relaxation delay (D1) to 1.5 seconds, and acquire 16–32 transients.
¹³C-NMR Acquisition: Execute a proton-decoupled ¹³C pulse sequence (e.g., Bruker zgpg30). Set the spectral width to 250 ppm, relaxation delay to 2.0 seconds, and acquire 512–1024 transients to achieve an optimal signal-to-noise ratio for quaternary carbons.
Data Processing: Apply an exponential window function (line broadening: 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) prior to Fourier Transform (FT). Manually correct zero-order and first-order phase. Calibrate the chemical shift axis using the TMS peak (0.00 ppm).
Self-Validating D₂O Shake (Optional but Recommended): To definitively validate the assignment of the exchangeable amine (-NH₂) protons at 3.40 ppm, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube. Invert the tube several times to facilitate proton-deuterium exchange. Re-acquire the ¹H spectrum; the complete disappearance of the 3.40 ppm broad singlet confirms its identity.
Fig 2: Step-by-step experimental workflow for high-resolution NMR acquisition.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[Link]
Exploratory
Toxicity profile and MSDS safety data for 3-Benzyl-4-methoxyaniline
An In-Depth Technical Guide to the Toxicity Profile and Safety Data of 3-Benzyl-4-methoxyaniline Executive Summary 3-Benzyl-4-methoxyaniline (often handled as its hydrochloride salt, CAS: 2750-20-1) is a highly specializ...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Toxicity Profile and Safety Data of 3-Benzyl-4-methoxyaniline
Executive Summary
3-Benzyl-4-methoxyaniline (often handled as its hydrochloride salt, CAS: 2750-20-1) is a highly specialized aromatic amine utilized as a critical building block in pharmaceutical and agrochemical synthesis[1]. While its unique structural motifs—a lipophilic benzyl group and an electron-donating methoxy group—make it highly valuable for targeted drug design, these same features introduce distinct toxicological liabilities. This whitepaper provides a comprehensive, mechanistically grounded analysis of the compound’s toxicity profile, Material Safety Data Sheet (MSDS) parameters, and the self-validating analytical protocols required to safely handle and evaluate this molecule in a laboratory setting.
Physicochemical Profiling & Structural Causality
Understanding the toxicity of 3-Benzyl-4-methoxyaniline requires dissecting how its functional groups dictate its pharmacokinetics and reactivity. The parent free base has a monoisotopic mass of 213.115 Da[2], making it a small molecule capable of rapid cellular permeation.
The Para-Methoxy Effect: The methoxy group at the para position acts as a strong electron-donating group (EDG) via resonance. This significantly increases the electron density on the primary amine nitrogen. Causally, this elevated nucleophilicity lowers the activation energy required for Cytochrome P450 (CYP450)-mediated N-oxidation, accelerating the formation of toxic reactive intermediates.
The Meta-Benzyl Effect: The bulky benzyl substitution drastically increases the molecule's overall lipophilicity (LogP). This structural feature enhances passive diffusion across both hepatic cell membranes (driving rapid metabolic clearance) and erythrocyte membranes (exacerbating hematological toxicity).
The primary toxicological concern for 3-Benzyl-4-methoxyaniline, consistent with the broader class of aromatic amines, is the induction of methemoglobinemia[3]. The parent compound itself is relatively inert in the bloodstream; the toxicity is entirely dependent on hepatic bioactivation.
Upon systemic absorption, the compound undergoes Phase I metabolism, primarily driven by CYP1A2 and CYP3A4. The electron-rich amine is oxidized to an N-hydroxylamine intermediate[4]. Due to the lipophilic benzyl group, this intermediate easily escapes hepatocytes and penetrates the lipid bilayer of erythrocytes. Inside the red blood cell, the N-hydroxylamine co-oxidizes with oxyhemoglobin (Fe²⁺), yielding methemoglobin (Fe³⁺) and a nitroso derivative[4].
Crucially, the nitroso derivative undergoes enzymatic reduction back to the N-hydroxylamine, creating a futile redox cycle. A single molecule of the bioactivated amine can oxidize hundreds of hemoglobin molecules, leading to severe tissue hypoxia and cyanosis[4].
CYP450-mediated bioactivation and redox cycling pathway of 3-Benzyl-4-methoxyaniline.
MSDS Safety Data & Risk Mitigation
Based on the structural homology to established methoxyaniline derivatives, 3-Benzyl-4-methoxyaniline hydrochloride requires stringent handling protocols[5]. The following GHS classifications dictate laboratory risk mitigation strategies.
Table 2: GHS Safety Data & Mechanistic Risk Mitigation
Hazard Class
Category
Hazard Code
Mechanistic Rationale & Mitigation Strategy
Acute Toxicity
4
H302, H312, H332
Readily absorbed via all routes due to favorable LogP. Mitigation: Handle strictly in a certified Class II biological safety cabinet or fume hood with nitrile gloves[5].
Skin Irritation
2
H315
Lipophilic benzyl group disrupts stratum corneum lipid bilayers. Mitigation: Immediate washing of exposed areas (P302+P352)[5].
Highly toxic to aquatic organisms due to redox cycling. Mitigation: Collect all waste as hazardous; do not discharge into drains (P273)[5].
Experimental Methodologies for Toxicity Validation
To definitively quantify the methemoglobinemic potential of 3-Benzyl-4-methoxyaniline, researchers must employ a self-validating in vitro assay.
Protocol: In Vitro CYP450 Bioactivation and Methemoglobin Formation Assay
Causality & Self-Validation: This protocol incorporates a broad-spectrum CYP inhibitor (1-aminobenzotriazole, ABT). By running parallel arms with and without ABT, we isolate the toxicity of the N-hydroxylated metabolite from the parent compound. If the ABT arm yields baseline methemoglobin, the system self-validates that bioactivation is an absolute prerequisite for toxicity, ruling out direct oxidation by the parent amine.
Step-by-Step Methodology:
Preparation of Hepatic Microsomes: Thaw human liver microsomes (HLM) on ice. Prepare a reaction mixture containing 1 mg/mL HLM protein, 3.3 mM MgCl₂, and 10 µM 3-Benzyl-4-methoxyaniline in 100 mM potassium phosphate buffer (pH 7.4).
Inhibitor Arm Setup (Control): In a parallel reaction tube, pre-incubate the HLM mixture with 1 mM ABT for 15 minutes prior to adding the test compound.
Phase I Incubation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Incubate at 37°C for 60 minutes in a shaking water bath.
Erythrocyte Co-incubation: Terminate the microsomal reaction by transferring 500 µL of the mixture to a tube containing a fresh suspension of washed human erythrocytes (5% hematocrit in PBS). Incubate for an additional 2 hours at 37°C.
Hemolysis and Spectrophotometric Quantification: Centrifuge the samples at 2000 x g for 5 minutes. Discard the supernatant, wash the erythrocyte pellet once with PBS, and lyse the cells using 1% Triton X-100 in deionized water.
Data Acquisition: Measure the absorbance of the lysate using a UV-Vis spectrophotometer at 630 nm (methemoglobin peak) and 540 nm (total hemoglobin). Calculate the percentage of methemoglobin relative to total hemoglobin.
Synthesis of 3-Benzyl-4-methoxyaniline: A Detailed Protocol for Researchers
Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Benzyl-4-methoxyaniline, a valuable substituted aniline derivative for applications in medicinal chemistry and materials scien...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Benzyl-4-methoxyaniline, a valuable substituted aniline derivative for applications in medicinal chemistry and materials science. The described synthetic route is a robust, three-step process commencing with the readily available starting material, 4-methoxyacetanilide. The synthesis involves a regioselective Friedel-Crafts acylation, followed by a Clemmensen reduction and subsequent deprotection to yield the target compound. This guide offers detailed experimental procedures, explanations of the chemical principles, safety precautions, and methods for purification and characterization, tailored for researchers, scientists, and professionals in drug development.
Introduction
Substituted anilines are a cornerstone of modern organic synthesis, serving as versatile intermediates in the preparation of a wide array of pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern of 3-Benzyl-4-methoxyaniline, featuring a benzyl group ortho to the methoxy group and meta to the amine, presents a unique scaffold for the development of novel molecular entities. The strategic placement of these functional groups allows for further chemical modification and exploration of structure-activity relationships.
This application note details a reliable and reproducible three-step synthesis to obtain 3-Benzyl-4-methoxyaniline. The chosen pathway is designed to be accessible to researchers with a standard organic chemistry laboratory setup.
Overall Synthetic Scheme
The synthesis of 3-Benzyl-4-methoxyaniline is achieved through the following three-step sequence:
Caption: Overall synthetic route to 3-Benzyl-4-methoxyaniline.
Part 1: Step-by-Step Synthesis Protocol
Step 1: Friedel-Crafts Acylation of 4-Methoxyacetanilide
The initial step involves the introduction of a benzoyl group at the 3-position of the aromatic ring of 4-methoxyacetanilide. The acetamido group, being an ortho-, para-director, deactivates the ring less than a free amino group and provides steric hindrance, which, in conjunction with the ortho-, para-directing methoxy group, favors acylation at the desired 3-position.[1][2][3]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
4-Methoxyacetanilide
165.19
10.0 g
0.0605
Benzoyl chloride
140.57
9.35 g (7.7 mL)
0.0665
Anhydrous Aluminum Chloride (AlCl₃)
133.34
17.7 g
0.133
Dichloromethane (DCM), anhydrous
-
150 mL
-
1 M Hydrochloric acid (HCl)
-
100 mL
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
50 mL
-
Brine
-
50 mL
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
-
Experimental Procedure:
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add 4-methoxyacetanilide (10.0 g, 0.0605 mol) and anhydrous dichloromethane (100 mL).
Addition of Lewis Acid: Cool the stirred suspension to 0 °C in an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (17.7 g, 0.133 mol). The addition is exothermic.
Addition of Acylating Agent: Once the addition of AlCl₃ is complete and the mixture has returned to 0 °C, add benzoyl chloride (7.7 mL, 0.0665 mol) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL) with vigorous stirring.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3-benzoyl-4-methoxyacetanilide.
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Clemmensen Reduction of 3-Benzoyl-4-methoxyacetanilide
The carbonyl group of the benzoyl moiety is reduced to a methylene group using the Clemmensen reduction.[4][5][6][7][8] This method is effective for aryl ketones and is performed under acidic conditions, which are compatible with the acetamido group.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
3-Benzoyl-4-methoxyacetanilide
269.30
10.0 g
0.0371
Zinc amalgam (Zn(Hg))
-
30 g
-
Concentrated Hydrochloric acid (HCl)
-
40 mL
-
Toluene
-
50 mL
-
Water
-
20 mL
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
-
Dichloromethane (DCM)
-
100 mL
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
-
Experimental Procedure:
Preparation of Zinc Amalgam: In a fume hood, add zinc granules (30 g) to a solution of mercuric chloride (3 g) in water (45 mL) and concentrated HCl (1.5 mL). Stir for 10 minutes, then decant the aqueous solution.
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam, water (20 mL), and concentrated HCl (40 mL).
Addition of Substrate: Add a solution of 3-benzoyl-4-methoxyacetanilide (10.0 g, 0.0371 mol) in toluene (50 mL) to the flask.
Reflux: Heat the mixture to a vigorous reflux with stirring for 6-8 hours. Additional portions of concentrated HCl (10 mL) may be added every 2 hours to maintain the acidity. Monitor the reaction by TLC.
Work-up: After cooling to room temperature, carefully decant the reaction mixture from the remaining zinc amalgam.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
Neutralization and Washing: Combine the organic layers and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases. Then wash with brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-benzyl-4-methoxyacetanilide.
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Step 3: Hydrolysis of 3-Benzyl-4-methoxyacetanilide
The final step is the hydrolysis of the acetamido group to the free amine under acidic conditions to yield the target compound, 3-Benzyl-4-methoxyaniline.[9][10][11]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
3-Benzyl-4-methoxyacetanilide
255.32
8.0 g
0.0313
Concentrated Hydrochloric acid (HCl)
-
30 mL
-
Ethanol
-
50 mL
-
10 M Sodium hydroxide (NaOH) solution
-
-
-
Dichloromethane (DCM)
-
100 mL
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
-
Experimental Procedure:
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-benzyl-4-methoxyacetanilide (8.0 g, 0.0313 mol) in ethanol (50 mL).
Acid Addition: Add concentrated HCl (30 mL) to the solution.
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.
Work-up: Cool the reaction mixture to room temperature and then in an ice bath.
Neutralization: Slowly and carefully add 10 M NaOH solution to the cooled mixture with stirring until the solution is basic (pH > 10, check with pH paper).
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
Washing: Combine the organic layers and wash with brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude 3-Benzyl-4-methoxyaniline.
Purification: The final product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Part 2: Characterization and Data
The final product, 3-Benzyl-4-methoxyaniline, should be characterized to confirm its identity and purity.
Expected Data:
Appearance: Off-white to pale yellow solid.
¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons, benzylic protons, methoxy protons, and amine protons.
¹³C NMR (CDCl₃, 101 MHz): Expected signals for aromatic carbons, benzylic carbon, and methoxy carbon.
Mass Spectrometry (ESI-MS): Calculated m/z for C₁₄H₁₅NO [M+H]⁺.
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching, C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-O stretching.
Part 3: Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment.
Benzoyl Chloride: Lachrymator and corrosive. Handle with care.
Concentrated Hydrochloric Acid (HCl): Highly corrosive and toxic. Avoid inhalation of fumes.
Dichloromethane (DCM): Volatile and a suspected carcinogen.
Zinc Amalgam (Zn(Hg)): Contains mercury, which is highly toxic. Handle with extreme care and dispose of waste properly according to institutional guidelines.
Part 4: Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of 3-Benzyl-4-methoxyaniline.
References
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
Grokipedia. Wolff–Kishner reduction. Retrieved from [Link]
Chem-Station. (2014, October 7). Clemmensen Reduction. Retrieved from [Link]
Vaia. Wolff-Kishner reduction of benzophenone gives (a) benzene (b) toluene (c) diphenylmethane (d) ethylbenzene. Retrieved from [Link]
BYJU'S. (2019, May 16). Preparation of Acetanilide. Retrieved from [Link]
Web of Pharma. (2025, December 3). The Clemmensen Reduction: Converting Carbonyls to Alkanes Under Acidic Conditions. Retrieved from [Link]
Scribd. Hydrolysis of Acetanilide to Aniline. Retrieved from [Link]
SlideShare. Preparation of p-bromoaniline from Acetanilide. Retrieved from [Link]
Martin, E. L. (1942). The Clemmensen Reduction. Organic Reactions, 1, 155-209.
Wikipedia. Wolff–Kishner reduction. Retrieved from [Link]
Scribd. Hydrolysis of Acetanilide Study. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2014, January 23). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. Retrieved from [Link]
Carbon. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
ResearchGate. (2013). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]
The Journal of Organic Chemistry. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]
Organic Letters. (2020, April 27). Synthesis of meta-Substituted Anilines via Copper-Catalyzed[4][12]-Methoxy Rearrangement. Retrieved from [Link]
Chemistry and Industry of Forest Products. (2013, August 30). Synthesis of 3,4,5-Trimethoxyaniline. Retrieved from [Link]
PMC. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]
Journal of the American Chemical Society. (2003, February 22). Twisted Amide Reduction under Wolff−Kishner Conditions: Synthesis of a Benzo-1-Aza-Adamantane Derivative. Retrieved from [Link]
Scirp.org. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]
ResearchGate. (2026, March 16). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]
MDPI. (2026, March 4). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]
PubMed. (2011, May 6). "Greener" Friedel-Crafts acylations: a metal- and halogen-free methodology. Retrieved from [Link]
Application Note: 3-Benzyl-4-methoxyaniline as a Strategic Precursor in Pharmaceutical Drug Discovery
Executive Summary In the landscape of modern pharmaceutical drug discovery, the selection of highly versatile, bifunctional building blocks is critical for rapidly generating structure-activity relationship (SAR) data. 3...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern pharmaceutical drug discovery, the selection of highly versatile, bifunctional building blocks is critical for rapidly generating structure-activity relationship (SAR) data. 3-Benzyl-4-methoxyaniline (CAS: 744948-83-2) has emerged as a high-value precursor, particularly in the synthesis of targeted kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and Proteolysis Targeting Chimera (PROTAC) linkers.
This application note provides an in-depth technical guide to utilizing 3-benzyl-4-methoxyaniline. By leveraging its unique stereoelectronic profile—combining the reactivity of a primary aniline with the steric and lipophilic properties of benzyl and methoxy substituents—medicinal chemists can efficiently construct complex molecular architectures.
The structural features of a precursor directly dictate the drug-likeness of the final active pharmaceutical ingredient (API). 3-Benzyl-4-methoxyaniline possesses a highly favorable physicochemical profile that allows for extensive downstream elaboration without violating Lipinski’s Rule of Five.
Quantitative Physicochemical Data
Table 1: Key physicochemical properties of 3-benzyl-4-methoxyaniline and their significance in drug design.
Property
Value
Significance in Drug Design
Molecular Formula
C14H15NO
Establishes the core scaffold mass.
Monoisotopic Mass
213.115 Da
Low molecular weight provides a generous "budget" for downstream synthetic elaboration before reaching the typical 500 Da limit for oral bioavailability[1].
Predicted cLogP
~3.1
Moderate lipophilicity enhances cellular membrane permeability and promotes strong binding in hydrophobic protein pockets[1].
Hydrogen Bond Donors
1 (-NH2)
The primary amine serves as a reactive handle for synthesis and, in secondary amine derivatives, acts as a critical H-bond donor for kinase hinge-binding.
Hydrogen Bond Acceptors
2 (N, O)
The methoxy oxygen acts as a localized H-bond acceptor, often interacting with conserved water molecules in target active sites.
Causality in Pharmacophore Design:
The para-methoxy group is strongly electron-donating via resonance, which significantly increases the nucleophilicity of the aniline nitrogen. This electronic effect lowers the activation energy required for cross-coupling and amidation reactions. Simultaneously, the meta-benzyl group introduces critical steric bulk and lipophilicity. In kinase inhibitor design, this bulky lipophilic moiety is frequently exploited to occupy the "hydrophobic pocket II" adjacent to the ATP-binding site, dramatically increasing target selectivity and binding affinity.
Synthetic Utility & Mechanistic Pathways
3-Benzyl-4-methoxyaniline is primarily utilized through three core synthetic transformations, each leading to distinct classes of therapeutic agents.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is the cornerstone of modern C-N bond formation[2]. It enables the coupling of 3-benzyl-4-methoxyaniline with complex aryl or heteroaryl halides to form diarylamines, a ubiquitous motif in oncology drugs[3].
Amide Coupling: Reaction with functionalized carboxylic acids yields stable aryl amides, which are frequently utilized to rigidify the molecular conformation in GPCR antagonists.
Reductive Amination: Condensation with aldehydes followed by reduction generates N-alkyl anilines, providing an optimal attachment vector for PROTAC linkers without disrupting the primary pharmacophore.
Fig 1. Divergent synthetic workflows utilizing 3-benzyl-4-methoxyaniline in drug discovery.
Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls.
Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the heteroaryl chloride, 3-benzyl-4-methoxyaniline, Pd2(dba)3, XPhos, and NaOtBu.
Causality: Pd2(dba)3 is utilized as a stable Pd(0) precatalyst. XPhos, a highly bulky and electron-rich biaryl phosphine ligand, is specifically selected because its electron density accelerates the oxidative addition of unactivated chlorides, while its extreme steric bulk forces the critical reductive elimination step, preventing the formation of dead-end palladium dimers[2][4].
Rigorous Degassing: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times. Add anhydrous toluene via syringe, then sparge the solution with Argon for 15 minutes.
Causality: The active Pd(0) catalytic species is highly susceptible to oxidation by atmospheric O2, which converts it to an inactive Pd(II) state. Failure to rigorously degas will result in black palladium precipitation (catalyst death) and reaction failure[5].
Thermal Activation: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.
Causality: Toluene is chosen as a non-polar solvent to allow for high-temperature reflux, providing the necessary thermal energy to overcome the activation barrier of the oxidative addition step.
In-Process Control (Self-Validation): At 8 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS.
Validation Metric: The reaction is deemed complete when the precursor mass (m/z [M+H]+ 214.12) is consumed and the desired product mass dominates the total ion chromatogram (TIC).
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Protocol B: Sterically Hindered Amide Bond Formation via HATU
Due to the steric bulk of the 3-benzyl group, standard carbodiimide coupling (e.g., EDC/HOBt) often results in poor yields. This protocol utilizes HATU for high-efficiency amidation.
Step-by-Step Methodology & Causality:
Activation: Dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.3 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir at room temperature for 15 minutes.
Causality: HATU rapidly converts the carboxylic acid into an extremely reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA is selected as a non-nucleophilic base; its steric bulk prevents it from reacting with the active ester, while it efficiently deprotonates the carboxylic acid and neutralizes the hexafluorophosphate byproduct.
Coupling: Add 3-benzyl-4-methoxyaniline (1.0 equiv) dropwise to the activated ester solution. Stir at room temperature for 4 hours.
Causality: The highly electrophilic nature of the HOAt ester overcomes the steric hindrance imposed by the benzyl group adjacent to the aniline nitrogen, ensuring rapid C-N bond formation.
In-Process Control: Monitor via TLC (Hexanes:Ethyl Acetate). The highly UV-active nature of the benzyl and methoxy-substituted aniline ensures easy visualization at 254 nm.
Workup: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate.
Downstream Applications in Drug Discovery
The derivatives synthesized from 3-benzyl-4-methoxyaniline have profound impacts on modern therapeutics:
Targeted Kinase Inhibitors: The diarylamine core generated via Buchwald-Hartwig amination is a classic bioisostere for the adenine ring of ATP. When bound in the kinase hinge region, the secondary amine donates a hydrogen bond to the protein backbone, while the 4-methoxy group can act as an acceptor. The 3-benzyl group projects into the hydrophobic pocket, significantly enhancing kinase selectivity (e.g., differentiating between EGFR and HER2).
PROTAC Linker Attachment: In targeted protein degradation, the aniline nitrogen can be selectively alkylated to append PEGylated or alkyl-chain linkers. Because the aniline nitrogen is often solvent-exposed when the rest of the molecule is bound to the target protein, it serves as an ideal vector to connect the target-binding ligand to the E3 ligase recruiting ligand (e.g., Cereblon or VHL binders) without causing steric clashes in the target's active site.
References
PubChemLite - 3-benzyl-4-methoxyaniline hydrochloride (C14H15NO). PubChemLite. Available at:[Link]
Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. ACS Publications. Available at:[Link]
Buchwald–Hartwig amination. Wikipedia. Available at:[Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH). Available at: [Link]
Advanced Application Note: Buchwald-Hartwig Amination of Sterically Hindered, Electron-Rich Anilines
Target Substrate: 3-Benzyl-4-methoxyaniline Primary Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Substrate Profiling & Mechanistic Rationale The cross-coupling of sterically hindere...
Author: BenchChem Technical Support Team. Date: April 2026
Target Substrate: 3-Benzyl-4-methoxyaniline
Primary Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals
Substrate Profiling & Mechanistic Rationale
The cross-coupling of sterically hindered, electron-rich primary amines presents a unique kinetic challenge in palladium-catalyzed amination. 3-Benzyl-4-methoxyaniline (Free base CAS: 744948-83-2[1]; HCl salt CAS: 2750-20-1) is a highly valuable medicinal chemistry building block. It features a para-methoxy group that increases the nucleophilicity of the amine, alongside a bulky ortho-benzyl group that introduces significant steric drag.
While the electron-rich nature of this aniline facilitates the initial amine coordination to the palladium center, the ortho-benzyl moiety creates severe steric clashes during the transition state of the reductive elimination step[2]. Furthermore, electron-rich primary anilines are highly susceptible to over-arylation (diarylation), requiring precise ligand control to arrest the reaction at the monoarylated product[3].
Catalyst & Ligand Design
To overcome these barriers, the BrettPhos ligand is selected over RuPhos. While RuPhos is the gold standard for secondary amines, BrettPhos is explicitly designed to favor primary amines and completely suppress diarylation[4][5]. Density functional theory (DFT) studies reveal that for BrettPhos-catalyzed systems, the rate-limiting step is typically the oxidative addition of the aryl halide, whereas for RuPhos, the steric bulk makes reductive elimination the energy bottleneck[2].
To bypass the unpredictable induction periods associated with traditional Pd(OAc)₂ systems, a Third-Generation (G3) Precatalyst (BrettPhos Pd G3) is utilized. This ensures rapid, quantitative generation of the active monoligated L-Pd(0) species under mild conditions[3].
Buchwald-Hartwig catalytic cycle using BrettPhos Pd G3, highlighting the rate-limiting steps.
Quantitative Optimization Data
The following parameters have been optimized specifically for the steric and electronic profile of 3-Benzyl-4-methoxyaniline.
Table 1: Ligand Selection Matrix for Ortho-Substituted Primary Anilines
Ligand System
Amine Preference
Steric Tolerance
Monoarylation Selectivity
Mechanistic Outcome
BrettPhos
Primary
High
Excellent
Optimal choice. Prevents diarylation of electron-rich primary amines[3].
RuPhos
Secondary
High
Poor
Prone to over-arylation; reductive elimination becomes rate-limiting[2][5].
XPhos
General
Moderate
Moderate
Slower kinetics for bulky ortho-benzyl groups; higher catalyst loading required[3].
Table 2: Optimized Reaction Parameters
Parameter
Optimal Choice
Causality & Rationale
Precatalyst
BrettPhos Pd G3 (2 mol%)
Rapidly generates a 1:1 L-Pd(0) active species, preventing the formation of inactive Pd black[3].
Base
NaOtBu (1.4 equiv)
Strong enough to rapidly deprotonate the Pd-amine complex. (Note: Use LHMDS if base-sensitive esters are present)[3][4].
Solvent
2-MeTHF (0.25 M)
A sustainable, green coordinating solvent that maintains the solubility of sterically hindered palladium-amido intermediates[6].
Temperature
80 °C – 100 °C
Thermal energy is required to overcome the steric drag of the ortho-benzyl group during reductive elimination[2].
Self-Validating Experimental Protocol
Scale: 1.0 mmol | Objective: Monoarylation of 3-Benzyl-4-methoxyaniline with an Aryl Bromide.
Action: In an oven-dried 10 mL Schlenk tube equipped with a PTFE-coated magnetic stir bar, add the Aryl Bromide (1.0 mmol), 3-Benzyl-4-methoxyaniline free base (1.2 mmol, 256 mg)[1], BrettPhos Pd G3 (0.02 mmol, 18.1 mg, 2 mol%), and NaOtBu (1.4 mmol, 134.5 mg)[4].
Causality: Palladium(0) intermediates and electron-rich phosphines are highly susceptible to aerobic oxidation. Assembling dry reagents before purging minimizes oxygen exposure.
Expert Insight: If utilizing the hydrochloride salt of the aniline (CAS: 2750-20-1), you must add an additional 1.2 equivalents of NaOtBu to liberate the free amine in situ.
Step 2: Solvent Addition & Degassing
Action: Seal the vessel with a PTFE septum. Evacuate and backfill with ultra-high-purity Argon (3x). Syringe in 4.0 mL of anhydrous, sparged 2-MeTHF[6].
Causality: 2-MeTHF is selected over toluene due to its superior environmental profile and excellent solubilizing properties for bulky intermediates[6].
Step 3: Catalyst Activation & Heating
Action: Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm).
Validation Checkpoint 1: Within 5–10 minutes, observe a distinct color shift from pale yellow to deep red/brown.
Causality: This visual cue is a self-validating indicator confirming the base-mediated deprotonation of the carbazole leaving group and the successful generation of the active L-Pd(0) catalyst[3].
Step 4: Reaction Monitoring
Action: At the 2-hour mark, withdraw a 10 µL aliquot via a degassed microsyringe under positive Argon pressure. Dilute in LC-MS grade acetonitrile and analyze.
Validation Checkpoint 2: Look for the consumption of the aryl bromide. If the aryl bromide is consumed but the product mass is absent, the catalytic cycle is stalled at the Palladium-Amido complex[2].
Causality: The ortho-benzyl group imposes a high activation barrier for reductive elimination. If stalling occurs, increase the temperature to 100 °C to provide the necessary thermodynamic push.
Step 5: Quenching and Isolation
Action: Cool to room temperature. Quench with 2 mL of deionized water to hydrolyze residual base. Extract with Ethyl Acetate (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via standard flash chromatography.
References
Optimization of Buchwald-Hartwig amination conditions . BenchChem. 4
CAS 2750-20-1 | 3-benzyl-4-methoxyaniline hydrochloride . Sigma-Aldrich.
Theoretical Applications of 3-Benzyl-4-methoxyaniline in Advanced Polymer Synthesis: A Guide for Researchers
Introduction: The quest for novel high-performance polymers with tailored properties is a continuous endeavor in materials science. Monomer design plays a pivotal role in this process, as the chemical structure of the re...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The quest for novel high-performance polymers with tailored properties is a continuous endeavor in materials science. Monomer design plays a pivotal role in this process, as the chemical structure of the repeating unit dictates the final characteristics of the polymer. While many aromatic diamines have been extensively studied and commercialized for the synthesis of polymers like polyimides and polyamides, the potential of lesser-known, structurally unique monomers remains an area ripe for exploration. This guide focuses on the theoretical applications of 3-Benzyl-4-methoxyaniline, a substituted aromatic diamine that, while not prominently featured in current literature, presents intriguing possibilities for the development of advanced polymers.
Based on established principles of polymer chemistry and structure-property relationships, the unique combination of a benzyl group at the 3-position and a methoxy group at the 4-position of the aniline ring suggests that polymers derived from this monomer could exhibit a desirable balance of processability, thermal stability, and specific functional properties. This document provides a prospective analysis of its use in polymer chemistry, complete with detailed hypothetical application notes and protocols to guide researchers in this exploratory field.
Aromatic polyimides are renowned for their exceptional thermal and mechanical properties, which makes them suitable for applications in the aerospace and electronics industries. However, their rigid backbones often lead to poor solubility in common organic solvents, posing significant challenges for processing. The incorporation of bulky, flexible, or asymmetric substituents into the polymer backbone is a well-established strategy to enhance solubility by disrupting chain packing and reducing intermolecular forces.
The structure of 3-Benzyl-4-methoxyaniline is uniquely suited to address this challenge. The pendent benzyl group is a bulky, non-polar substituent that can significantly increase the free volume between polymer chains. This disruption of chain packing is expected to reduce the crystallinity and improve the solubility of the resulting polyimide. Furthermore, the presence of the methoxy group can enhance solubility in polar aprotic solvents commonly used in polyimide synthesis and processing, such as N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc). The ether linkage in the methoxy group can also impart a degree of flexibility to the polymer backbone, further contributing to improved processability.
The asymmetric nature of the 3- and 4-substituents on the aniline ring would also contribute to a more amorphous polymer morphology, which is generally associated with higher solubility. The polymerization of an asymmetric diamine like 3-Benzyl-4-methoxyaniline with a dianhydride would lead to a random distribution of head-to-head and head-to-tail linkages along the polymer chain, further preventing ordered packing.
It is hypothesized that polyimides derived from 3-Benzyl-4-methoxyaniline will exhibit a favorable combination of high thermal stability, due to the aromatic imide backbone, and excellent solubility, facilitating their processing into films, coatings, and composite matrices.
Hypothetical Polymerization Workflow
The synthesis of a polyimide from 3-Benzyl-4-methoxyaniline would likely follow a conventional two-step polycondensation reaction. The first step involves the reaction of the diamine with a tetracarboxylic dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through thermal or chemical imidization, which involves the cyclodehydration of the amic acid units.
Caption: Hypothetical two-step synthesis of a polyimide from 3-Benzyl-4-methoxyaniline.
Experimental Protocol: Synthesis of a Polyimide from 3-Benzyl-4-methoxyaniline and Pyromellitic Dianhydride (PMDA) (Theoretical)
Objective: To synthesize a polyimide from 3-Benzyl-4-methoxyaniline and PMDA and to characterize its solubility and thermal properties.
Materials:
3-Benzyl-4-methoxyaniline (hypothetical monomer)
Pyromellitic dianhydride (PMDA), polymer grade, dried under vacuum at 180°C for 4 hours before use.
N-methyl-2-pyrrolidone (NMP), anhydrous.
Acetic anhydride, reagent grade.
Pyridine, reagent grade.
Methanol, reagent grade.
Procedure:
Part 1: Synthesis of Poly(amic acid) (PAA)
In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of 3-Benzyl-4-methoxyaniline in anhydrous NMP under a gentle stream of nitrogen.
Once the diamine has completely dissolved, slowly add an equimolar amount of PMDA powder to the solution in small portions over 30 minutes. The reaction is exothermic, so maintain the temperature at 0-5°C using an ice bath.
After the addition of PMDA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) is formed.
Part 2: Thermal Imidization (Film Formation)
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
Place the glass plate in a vacuum oven and heat it according to the following schedule:
80°C for 1 hour to slowly remove the solvent.
150°C for 1 hour.
200°C for 1 hour.
250°C for 1 hour.
300°C for 1 hour to ensure complete imidization.
After cooling to room temperature, immerse the glass plate in water to facilitate the removal of the polyimide film.
Dry the resulting film in a vacuum oven at 100°C for 12 hours.
Part 3: Chemical Imidization (Powder Precipitation)
To the poly(amic acid) solution from Part 1, add a 2:1 molar ratio of acetic anhydride to pyridine as the dehydrating agent and catalyst, respectively.
Stir the mixture at room temperature for 12 hours.
Precipitate the polyimide by pouring the solution into a large volume of vigorously stirred methanol.
Collect the fibrous precipitate by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 180°C for 24 hours.
Characterization:
Solubility: Test the solubility of the obtained polyimide powder in various organic solvents (e.g., NMP, DMAc, DMF, THF, chloroform, m-cresol) at room temperature and upon heating.
FTIR Spectroscopy: Confirm the conversion of the poly(amic acid) to the polyimide by observing the appearance of characteristic imide absorption bands around 1780 cm⁻¹ and 1720 cm⁻¹ (C=O stretching), and the disappearance of the amic acid bands.
Thermal Analysis (TGA/DSC): Determine the glass transition temperature (Tg) and the thermal decomposition temperature (Td) of the polyimide film or powder to assess its thermal stability.
Application Note II: Processable Polyamides with Enhanced Thermal Properties
Scientific Rationale and Mechanistic Insights
Aromatic polyamides, or aramids, are known for their high strength and thermal resistance. However, similar to polyimides, their applications can be limited by their poor solubility and high processing temperatures. The introduction of substituents on the aromatic rings of the diamine monomer can improve the processability of polyamides.
The 3-benzyl and 4-methoxy substituents in 3-Benzyl-4-methoxyaniline are expected to impart beneficial properties to polyamides. The bulky benzyl group can disrupt the strong hydrogen bonding between amide linkages that is characteristic of aromatic polyamides, thereby improving their solubility in organic solvents. The methoxy group, with its electron-donating nature, can increase the reactivity of the amine groups during polymerization and potentially enhance the thermal stability of the resulting polymer.
The polymerization of 3-Benzyl-4-methoxyaniline with an aromatic diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride, via low-temperature solution polycondensation is a common method for synthesizing aromatic polyamides. This method allows for the formation of high molecular weight polymers that can be directly processed from the reaction solution into films or fibers.
Hypothetical Polymerization Workflow
Caption: Hypothetical synthesis of a polyamide from 3-Benzyl-4-methoxyaniline.
Experimental Protocol: Synthesis of a Polyamide from 3-Benzyl-4-methoxyaniline and Terephthaloyl Chloride (Theoretical)
Objective: To synthesize an aromatic polyamide from 3-Benzyl-4-methoxyaniline and terephthaloyl chloride and to evaluate its properties.
Materials:
3-Benzyl-4-methoxyaniline (hypothetical monomer)
Terephthaloyl chloride, recrystallized from hexane before use.
N,N-Dimethylacetamide (DMAc), anhydrous.
Pyridine, anhydrous.
Methanol, reagent grade.
Procedure:
In a 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of 3-Benzyl-4-methoxyaniline in a mixture of anhydrous DMAc and pyridine.
Cool the solution to 0°C in an ice-salt bath.
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
Maintain the reaction temperature at 0°C for 30 minutes and then continue stirring at room temperature for 3 hours.
Precipitate the polyamide by pouring the viscous solution into a large volume of methanol in a blender.
Collect the polymer by filtration, wash it with hot water and methanol, and then dry it in a vacuum oven at 80°C for 24 hours.
Characterization:
Inherent Viscosity: Determine the inherent viscosity of the polymer in DMAc at 30°C to estimate the molecular weight.
Solubility: Assess the solubility of the polyamide in various solvents.
FTIR Spectroscopy: Confirm the formation of the amide linkage by the presence of characteristic absorption bands for N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1650 cm⁻¹).
Thermal Analysis (TGA/DSC): Evaluate the thermal properties of the polyamide.
Summary of Predicted Polymer Properties
The following table summarizes the expected properties of polymers derived from 3-Benzyl-4-methoxyaniline based on theoretical considerations and comparisons with structurally similar systems.
Property
Predicted Outcome for Polyimides
Predicted Outcome for Polyamides
Rationale
Solubility
High in polar aprotic solvents (NMP, DMAc, THF)
Good in polar aprotic solvents (DMAc, DMF)
The bulky benzyl group and asymmetric structure disrupt chain packing, reducing intermolecular forces and increasing free volume. The methoxy group enhances polarity.
Glass Transition Temp. (Tg)
Moderately high (200-280 °C)
High (250-320 °C)
The rigid aromatic backbone contributes to a high Tg, which might be slightly lowered by the flexible benzyl group compared to unsubstituted analogs.
Thermal Stability (Td)
High (> 450 °C)
High (> 400 °C)
The aromatic backbone of both polyimides and polyamides imparts excellent thermal stability.
Mechanical Properties
Tough, flexible films
High-strength fibers and films
Aromatic polyimides and polyamides are known for their excellent mechanical properties. The specific values would depend on molecular weight and processing conditions.
Conclusion
While the direct application of 3-Benzyl-4-methoxyaniline in polymer chemistry is not yet established in the scientific literature, a theoretical analysis based on the principles of structure-property relationships suggests that it holds potential as a valuable monomer. Its unique substitution pattern, featuring both a bulky benzyl group and a polar methoxy group, could lead to the development of high-performance polyimides and polyamides with enhanced solubility and processability, without significantly compromising their desirable thermal and mechanical properties. The hypothetical application notes and protocols provided in this guide are intended to serve as a foundation for researchers interested in exploring the synthesis and characterization of novel polymers from this promising, yet under-explored, aromatic diamine. Further experimental investigation is warranted to validate these predictions and unlock the full potential of 3-Benzyl-4-methoxyaniline in materials science.
References
Gao, L., et al. (2019). Synthesis and properties of novel polyimides derived from a diamine containing trifluoromethyl and ether groups. High Performance Polymers, 31(7), 827-836.
Hsiao, S. H., & Lin, S. Y. (2012). A new class of aromatic polyamides and polyimides based on 4,4′-bis(4-amino-2-trifluoromethylphenoxy)biphenyl. Polymers, 4(1), 589-610.
Li, Y., et al. (2017). Synthesis and properties of novel soluble polyimides containing benzyl groups. Journal of Polymer Research, 24(10), 169.
Park, J. H., et al. (2015). Synthesis and characterization of novel aromatic polyimides containing a bulky pendant group for high-performance gas separation membranes. Journal of Membrane Science, 493, 204-213.
Yang, C. P., et al. (2010). Synthesis and properties of soluble aromatic polyamides and polyimides based on 2,2-bis[4-(4-aminophenoxy)phenyl] adamantane. Polymer, 51(19), 4325-4335.
Zengin, H., & Yagci, Y. (2004). Synthesis and characterization of novel poly(ether imide)s containing pendant benzyl groups. Polymer, 45(24), 8153-8159.
Liaw, D. J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974.
Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer.
Ghosh, M. K., & Mittal, K. L. (Eds.). (1996).
Cassidy, P. E. (1980). Thermally stable polymers: syntheses and properties. Marcel Dekker.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Solvent Selection for 3-Benzyl-4-methoxyaniline Recrystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 3-Benzyl-4-methoxyan...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 3-Benzyl-4-methoxyaniline.
Because 3-Benzyl-4-methoxyaniline possesses both hydrogen-bonding domains (a primary amine and a methoxy ether) and significant hydrophobic bulk (two aromatic rings), it exhibits moderate polarity. Furthermore, the electron-donating nature of the -OCH3 and -NH2 groups makes the aromatic system highly electron-rich and uniquely susceptible to air oxidation . This guide provides field-proven methodologies, diagnostic workflows, and troubleshooting FAQs to ensure you achieve high-purity crystalline yields.
Diagnostic Workflow for Solvent Selection
The success of your recrystallization depends entirely on matching the solvent system to the impurity profile of your crude material. Use the decision matrix below to determine your optimal purification strategy.
Figure 1: Decision matrix for selecting the optimal recrystallization solvent system.
Quantitative Solvent Selection Data
Selecting a solvent requires balancing hot solubility with cold insolubility to maximize the temperature coefficient . The table below summarizes the thermodynamic suitability of common solvent systems for 3-Benzyl-4-methoxyaniline.
Solvent System
Boiling Point (°C)
Polarity Index
Suitability & Mechanistic Rationale
Isopropanol (IPA)
82.6
3.9
Excellent. Ideal for high-purity crude. The moderate polarity perfectly solvates the aniline at 80°C while rejecting it at 0°C.
Ethanol / Water
78.3 / 100.0
5.2 / 9.0
Ideal for Impure Samples. Ethanol dissolves the bulk, while water acts as a tunable antisolvent to force crystallization .
Toluene / Hexane
110.6 / 69.0
2.4 / 0.1
Moderate. Good for removing highly non-polar impurities. However, the high BP of toluene increases the risk of "oiling out."
Ethyl Acetate
77.1
4.4
Poor (as single solvent). 3-Benzyl-4-methoxyaniline is often too soluble at room temperature, leading to massive yield losses.
Causality: Isopropanol provides a steep solubility curve for moderate-polarity anilines, allowing for a self-validating system where pure crystals nucleate cleanly upon cooling without the need for complex antisolvent tuning.
Dissolution: Place the crude 3-Benzyl-4-methoxyaniline in a round-bottom flask equipped with a reflux condenser. Add a minimum volume of hot isopropanol (approx. 80°C) dropwise until the solid just dissolves.
Hot Filtration (Optional): If insoluble particulates are present, perform a rapid hot gravity filtration through fluted filter paper to prevent premature crystallization in the funnel.
Nucleation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not agitate; undisturbed cooling promotes the growth of larger, purer crystal lattices.
Yield Maximization: Once crystals have formed at room temperature, transfer the flask to an ice-water bath (0–5°C) for 30 minutes to crash out the remaining solute.
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold isopropanol to remove mother liquor residues.
Drying: Dry the crystals under high vacuum to a constant weight to remove all residual solvent.
Protocol B: Mixed-Solvent System with Charcoal Treatment (For Dark/Impure Crude)
Causality: Oxidized aniline impurities are polymeric and highly colored. Activated charcoal provides a massive surface area to adsorb these conjugated impurities. The Ethanol/Water system is then used because water acts as a powerful antisolvent to precisely control the saturation point .
Dissolution & Adsorption: Dissolve the dark crude in a minimum amount of hot ethanol. Add activated charcoal (5–10% w/w) to the hot solution and boil gently for 5–10 minutes.
Celite Filtration: Perform a hot vacuum filtration through a tightly packed pad of Celite to remove the charcoal. The filtrate should be significantly lighter in color.
Antisolvent Addition: Reheat the clear ethanolic filtrate to a gentle boil. Add hot water (antisolvent) dropwise until the solution becomes persistently cloudy (indicating the saturation point).
Clearing: Add just enough hot ethanol (usually 2–5 drops) until the solution clears again.
Crystallization & Isolation: Allow the solution to cool slowly to room temperature, chill in an ice bath for 45 minutes, and isolate via vacuum filtration. Wash with a cold 1:1 ethanol/water mixture.
Troubleshooting Guide
Q: My 3-Benzyl-4-methoxyaniline forms a separate oily liquid layer at the bottom of the flask instead of crystallizing. How do I fix this?A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the compound separates as a liquid because the solvent's temperature exceeds the depressed melting point of your impure crude .
Solution: Reheat the mixture until it forms a single homogeneous phase. Add a small amount of your "good" solvent (e.g., ethanol) to lower the saturation temperature below the compound's melting point. Alternatively, introduce a seed crystal of pure 3-Benzyl-4-methoxyaniline exactly at the cloud point to bypass the energy barrier for solid nucleation.
Q: The recrystallized product still has a brownish tint. Is it impure?A: Not necessarily in bulk, but it contains trace chromophores. Anilines are highly susceptible to air oxidation, which forms highly colored, conjugated polymeric impurities . Even trace amounts (<0.5%) can deeply color the product.
Solution: If the melting point and NMR spectra are sharp, the bulk purity is high. To completely remove the color, repeat Protocol B (Charcoal Treatment) and perform the cooling and filtration steps under an inert argon or nitrogen atmosphere to prevent re-oxidation.
Q: I recovered very little product after filtration. What went wrong?A: Low recovery means the thermodynamic equilibrium favored the solute remaining in the mother liquor. This happens if:
Too much solvent was used: Concentrate the mother liquor under reduced pressure and run a second crop.
The solvent system is too strong: Increase the proportion of antisolvent (water) in your mixed-solvent system.
Insufficient cooling time: Ensure the flask sits in an ice bath for at least 30–60 minutes before filtration.
Frequently Asked Questions (FAQs)
Q: Should I purify the free base or the hydrochloride salt of 3-Benzyl-4-methoxyaniline?A: If your downstream application permits, purifying the hydrochloride salt (CAS 2750-20-1) is highly recommended. The HCl salt is ionic, has a much higher melting point (preventing oiling out), and is significantly more stable against atmospheric oxidation. You can convert the free base to the salt by bubbling dry HCl gas or adding ethereal HCl to an organic solution of the crude amine prior to recrystallization.
Q: Can I use ethyl acetate and petroleum ether as a mixed solvent system?A: Yes, but with caution. While EtOAc/Pet Ether is a standard chromatography eluent, 3-Benzyl-4-methoxyaniline is highly soluble in ethyl acetate even at room temperature. You will need a very high ratio of petroleum ether to force crystallization, which can sometimes precipitate impurities alongside your target compound. Ethanol/Water generally provides superior selective crystallization for this specific scaffold.
Baumann, J. B. "Solvent selection for recrystallization: An undergraduate organic experiment." Journal of Chemical Education, ACS Publications (1979). URL:[Link]
Optimization
Technical Support Center: Trace Detection of 3-Benzyl-4-methoxyaniline via GC-MS
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this resource specifically for analytical chemists and drug development professionals tasked with the trace-level qu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this resource specifically for analytical chemists and drug development professionals tasked with the trace-level quantification of 3-Benzyl-4-methoxyaniline.
Because 3-Benzyl-4-methoxyaniline is a substituted aromatic amine, it presents significant chromatographic challenges. Its basic, polar primary amine group strongly interacts with active silanol sites in the GC flow path, leading to severe peak tailing, irreversible adsorption, and loss of sensitivity at trace (ppm/ppb) levels[1]. This guide bypasses generic advice, providing field-proven, self-validating methodologies to ensure robust, reproducible, and regulatory-compliant data.
Core Analytical Workflow
To achieve trace detection, we must fundamentally alter the analyte's chemistry before it enters the gas chromatograph. Direct injection of free aromatic amines often fails at trace levels due to active site adsorption[2].
Caption: GC-MS analytical workflow for trace detection of aromatic amines.
Standard Operating Procedure: Derivatization
The Causality of Derivatization: We utilize Heptafluorobutyric anhydride (HFBA) for acylation. This reaction replaces the active hydrogen on the amine group with a fluorinated acyl group. This achieves three critical outcomes:
It eliminates hydrogen bonding with column silanols, resolving peak tailing[1].
It dramatically lowers the boiling point, improving volatility[2].
The addition of electronegative fluorine atoms significantly enhances sensitivity, especially if Negative Chemical Ionization (NCI) is utilized, allowing for limits of detection (LOD) down to the sub-ng/mL range[2][3].
Step-by-Step HFBA Derivatization Protocol
Self-Validation Check: Always run a reagent blank alongside your samples to ensure the HFBA and solvents are free of amine contamination.
Extraction: Extract the 3-Benzyl-4-methoxyaniline from the sample matrix using an appropriate organic solvent (e.g., hexane or ethyl acetate) via Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE)[4].
Drying: Transfer 1.0 mL of the organic extract to a 2.0 mL amber glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C. Moisture must be strictly eliminated, as water will hydrolyze the HFBA reagent.
Reconstitution & Catalysis: Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate. Add 10 µL of a base catalyst (e.g., 1.0 M Triethylamine in hexane) to neutralize the generated acid and drive the reaction forward[4].
Acylation: Add 20 µL of pure HFBA reagent. Seal the vial immediately with a PTFE-lined cap.
Incubation: Incubate the vial in a heating block at 60°C for 30 minutes.
Evaporation: Remove from heat, cool to room temperature, and evaporate the excess reagent and solvent to dryness under nitrogen. Crucial: Do not over-dry, as highly volatile derivatives can be lost.
Final Reconstitution: Reconstitute in 100 µL of anhydrous toluene or hexane for GC-MS injection[4].
Optimized GC-MS Parameters
The following parameters are engineered to minimize flow-path activity and maximize signal-to-noise (S/N) ratios.
Table 1: Gas Chromatography Parameters
Parameter
Setting
Scientific Rationale
Inlet Temperature
250°C
Ensures rapid, complete vaporization of the derivatized amine without causing thermal degradation.
Inlet Liner
Ultra-Inert, Single Taper with deactivated glass wool
Glass wool wipes the syringe needle and traps non-volatile matrix, while ultra-inert deactivation prevents amine adsorption[4][5].
Injection Mode
Pulsed Splitless (30 psi for 0.5 min)
Temporarily raises inlet pressure to compress the vapor cloud, preventing backflash and ensuring quantitative transfer of trace analytes onto the column[4].
Analytical Column
5% Phenyl-methylpolysiloxane (e.g., DB-5MS UI), 30m x 0.25mm x 0.25µm
Provides optimal selectivity for aromatic compounds. The "Ultra Inert" (UI) designation is mandatory to prevent tailing[5].
Carrier Gas
Helium (Constant Flow, 1.2 mL/min)
Maintains optimal linear velocity (~36 cm/sec) for maximum theoretical plate efficiency.
Rapid initial ramp focuses the analyte band; high final temperature bakes off high-boiling matrix contaminants[4].
Table 2: Mass Spectrometry Parameters
Parameter
Setting
Scientific Rationale
Transfer Line Temp
280°C
Prevents cold spots where the high-molecular-weight derivative might condense[6].
Ion Source Temp
250°C (EI) or 150°C (NCI)
Higher temp for EI keeps the source clean; lower temp for NCI maximizes electron capture efficiency[3].
Ionization Mode
EI (70 eV) or NCI
EI provides robust, reproducible fragmentation. NCI offers superior sensitivity for fluorinated derivatives[2].
Acquisition Mode
SIM (Selected Ion Monitoring)
Maximizes dwell time on specific target ions, vastly improving the S/N ratio for trace detection compared to Full Scan[3].
Troubleshooting & FAQs
When dealing with trace-level aromatic amines, chromatographic degradation is a matter of when, not if. Use the logic tree below to diagnose peak shape anomalies, followed by our detailed FAQ.
Caption: Diagnostic logic tree for resolving GC-MS peak tailing issues.
Q1: I am experiencing severe peak tailing for 3-Benzyl-4-methoxyaniline, but my hydrocarbon standards look fine. What is happening?
A: You are observing chemical adsorption. Hydrocarbons are non-polar and do not interact with active sites. Your analyte (or its incompletely derivatized form) is interacting with exposed silanol groups (-Si-OH) or metallic active sites in the flow path[1].
Action: First, ensure your derivatization reaction went to completion. If the derivative is intact, the active sites are likely in the GC. Replace the inlet liner with a fresh, ultra-inert liner[5][7]. If tailing persists, trim 15–30 cm from the front of the analytical column to remove accumulated non-volatile matrix residues that act as a secondary, retentive stationary phase[1].
Q2: My signal-to-noise (S/N) ratio is too low to meet the 1 ppm threshold required for genotoxic impurity (PGI) screening. How can I improve sensitivity?
A: If your baseline noise is acceptable but the peak response is low, you are likely losing sample during injection or experiencing poor ionization efficiency.
Action 1 (Injection): Ensure you are using a Pulsed Splitless injection rather than a standard split injection. A split liner will vent the majority of your trace sample out of the system[8].
Action 2 (Ionization): If you are currently using Electron Ionization (EI), consider switching your MS to Negative Chemical Ionization (NCI) using methane or isobutane as the reagent gas. Because you have derivatized the amine with HFBA, the molecule now possesses high electron affinity. NCI can lower the limit of detection (LOD) for fluorinated aromatic amines by 10- to 100-fold compared to EI[2][3].
Q3: I observe a shifting retention time for the analyte across consecutive runs of real sample extracts.
A: Retention time shifts in complex matrices are typically caused by either a micro-leak at the inlet or a progressive buildup of matrix contamination at the head of the column, which alters the phase ratio and partitioning thermodynamics.
Action: First, verify the structural integrity of your column nut and ferrule; thermal cycling can cause Vespel/Graphite ferrules to shrink, creating micro-leaks[1]. If leak-free, implement a post-column backflush method. By reversing the carrier gas flow at the end of the run, you can eject high-boiling matrix components out of the split vent before they bake onto the analytical column, significantly extending column life and stabilizing retention times[4].
Q4: My derivatization yield seems inconsistent day-to-day. What is the most common point of failure?
A: Moisture contamination. Anhydrides like HFBA are highly susceptible to hydrolysis. If water is present in your sample extract, your solvent, or the ambient air during vial capping, the HFBA will aggressively react with the water to form heptafluorobutyric acid instead of acylating your amine.
Action: Ensure all extracts are dried completely under nitrogen before adding the reagent. Use strictly anhydrous solvents (stored over molecular sieves) for reconstitution.
References
In situ derivatization/solid-phase microextraction: determination of polar aromatic amines - PubMed
Source: National Institutes of Health (NIH)
URL:[Link]
Derivatization Methods in GC and GC/MS
Source: IntechOpen
URL: [Link]
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
A Comparative Guide to the Reactivity of 3-Benzyl-4-methoxyaniline and 4-methoxyaniline in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is a critical determinant of reaction efficiency and overall yie...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is a critical determinant of reaction efficiency and overall yield. Substituted anilines are a cornerstone of medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions to construct vital carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. This guide provides an in-depth technical comparison of the reactivity of two key aniline derivatives: 3-benzyl-4-methoxyaniline and its less sterically encumbered counterpart, 4-methoxyaniline.
While both molecules share a 4-methoxyphenylamine core, the presence of an ortho-benzyl group in 3-benzyl-4-methoxyaniline introduces significant steric and electronic factors that profoundly influence its behavior in common cross-coupling reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction. This guide will dissect these differences, supported by analogous experimental data and mechanistic insights, to provide a predictive framework for reaction design and optimization.
The Decisive Influence of the Ortho-Benzyl Substituent
The primary differentiator between 3-benzyl-4-methoxyaniline and 4-methoxyaniline is the bulky benzyl group situated ortho to the amino moiety. This substituent exerts a dual influence on the molecule's reactivity:
Steric Hindrance: The sheer size of the benzyl group physically obstructs the approach of the palladium catalyst to the nitrogen atom (for C-N couplings) or the adjacent carbon atom (for C-C couplings). This steric impediment can hinder the formation of the key transition states required for oxidative addition and reductive elimination, the fundamental steps of most cross-coupling catalytic cycles.[1][2][3][4]
Electronic Effects (The "Ortho Effect"): Irrespective of its electronic nature (donating or withdrawing), a substituent at the ortho position of an aniline derivative generally decreases its basicity.[5] This phenomenon, known as the "ortho effect," arises from a combination of steric and electronic factors. In the case of the benzyl group, which is weakly electron-donating, the expected increase in basicity is counteracted by steric hindrance to protonation and solvation of the resulting anilinium ion. This reduced basicity can impact the kinetics of reactions where the aniline's nucleophilicity is a key driving factor.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side experimental data for 3-benzyl-4-methoxyaniline is scarce in the literature, a robust understanding of its reactivity can be extrapolated from studies on anilines with similarly bulky ortho-substituents. The following sections provide a comparative analysis based on this principle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6][7][8] The reaction's efficiency is highly sensitive to steric hindrance on both the aryl halide and the amine coupling partner.
4-Methoxyaniline: As a relatively unhindered primary aniline, 4-methoxyaniline is an excellent substrate for Buchwald-Hartwig amination. It readily couples with a wide range of aryl and heteroaryl halides and pseudohalides under standard catalytic conditions, often with low catalyst loadings and at moderate temperatures.
3-Benzyl-4-methoxyaniline (Predicted Reactivity): The ortho-benzyl group is expected to significantly retard the rate of C-N bond formation. The bulky substituent will sterically hinder the coordination of the aniline to the palladium center, a crucial step in the catalytic cycle. To achieve comparable yields to 4-methoxyaniline, more forcing reaction conditions are likely necessary. This includes the use of highly active, sterically demanding phosphine ligands (e.g., XPhos, SPhos, or RuPhos), higher catalyst loadings, and elevated temperatures.[2][9]
Illustrative Data: Buchwald-Hartwig Amination of Anilines with Varying Ortho-Substituents
Aniline Substrate
Ortho-Substituent
Relative Reactivity (Qualitative)
Typical Reaction Conditions
4-Methoxyaniline
-H
High
Pd₂(dba)₃/ligand, NaOtBu, Toluene, 80-100 °C
2-Methylaniline
-CH₃
Moderate
Pd₂(dba)₃/bulky ligand, NaOtBu, Toluene, 100-110 °C
This table is a qualitative representation based on established principles of steric effects in Buchwald-Hartwig amination.
Senior Application Scientist's Insights:
In our experience, when faced with a sterically hindered aniline like 3-benzyl-4-methoxyaniline in a Buchwald-Hartwig coupling, the choice of ligand is paramount. Biarylphosphine ligands, particularly those from the Buchwald and Hartwig groups, are designed to create a more open coordination sphere around the palladium center, thereby accommodating bulky substrates. Furthermore, the use of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation of the aniline to form the more nucleophilic amide, which can then more readily participate in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for C-C bond formation.[[“]][11][12] When an aniline derivative is used as the substrate (typically as a haloaniline), the steric environment around the halogen atom can influence the rate of oxidative addition, which is often the rate-determining step.
4-Bromo- or 4-Iodoaniline (as a proxy for 4-methoxyaniline reactivity): These substrates readily participate in Suzuki-Miyaura couplings with a variety of boronic acids and their derivatives. The absence of ortho-substituents allows for efficient oxidative addition of the C-X bond to the Pd(0) catalyst.
3-Benzyl-4-bromo- or 3-Benzyl-4-iodoaniline (Predicted Reactivity): The ortho-benzyl group will sterically shield the carbon-halogen bond, making oxidative addition more challenging. This will likely necessitate the use of more active palladium catalysts, often featuring bulky, electron-rich phosphine ligands that can promote the oxidative addition step. Higher reaction temperatures and longer reaction times may also be required to achieve high conversions. Studies on ortho-substituted bromoanilines have shown that while coupling is possible, yields can be lower compared to their para-substituted counterparts under identical conditions.[13][14]
Experimental Workflow: Suzuki-Miyaura Coupling of a Sterically Hindered Bromoaniline
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene.[15][16][17] Similar to the Suzuki-Miyaura coupling, the steric environment of the aryl halide can impact the efficiency of the reaction.
4-Halo-methoxyaniline: This substrate is generally reactive in Heck couplings, particularly with activated alkenes like acrylates and styrenes.
3-Benzyl-4-halo-methoxyaniline (Predicted Reactivity): The ortho-benzyl group is expected to decrease the rate of the Heck reaction. While para- and meta-substituted aryl halides generally give good yields, ortho-substituted substrates are known to be more challenging.[15] To overcome this, higher temperatures and phosphine-free catalyst systems or the use of specific ligands that can operate under these more demanding conditions may be necessary.
Visualization of Reactivity Differences
Caption: Steric effects on catalyst coordination.
Experimental Protocols
The following are representative, generalized protocols for cross-coupling reactions involving anilines. For sterically hindered substrates like 3-benzyl-4-methoxyaniline, optimization of catalyst, ligand, base, and temperature will be necessary.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
Add anhydrous toluene (5 mL) via syringe.
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-120 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling
In a round-bottom flask, combine the haloaniline (1.0 mmol), the boronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL).
De-gas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
Heat the reaction mixture to 90-110 °C under an inert atmosphere.
Monitor the reaction by TLC or GC-MS.
After completion, cool the mixture, dilute with an organic solvent, and wash with water.
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate.
The presence of an ortho-benzyl group in 3-benzyl-4-methoxyaniline fundamentally alters its reactivity profile in palladium-catalyzed cross-coupling reactions compared to the unsubstituted 4-methoxyaniline. The steric bulk of the benzyl group is the dominant factor, leading to a predicted decrease in reaction rates and yields for Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions.
For synthetic chemists, this necessitates a more considered approach to reaction design. The use of advanced catalyst systems, particularly those featuring bulky, electron-rich phosphine ligands, is often required to overcome the steric hindrance imposed by the ortho-substituent. While 4-methoxyaniline serves as a reliable and reactive substrate under standard conditions, its ortho-benzylated counterpart demands careful optimization to achieve desired synthetic outcomes. This guide provides the foundational knowledge and predictive insights necessary to navigate these challenges and successfully incorporate both of these valuable building blocks into complex molecular architectures.
References
Heck Reaction—State of the Art - MDPI. Available at: [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC. Available at: [Link]
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. Available at: [Link]
o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC. Available at: [Link]
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available at: [Link]
Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC. Available at: [Link]
Practical catalytic method for synthesis of sterically hindered anilines - PubMed. Available at: [Link]
Oxidative Heck Reaction as a Tool for Para-selective Olefination of Aniline: A DFT Supported Mechanism | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate. Available at: [Link]
Development of a Chromane-Forming Heck Reaction: Bisphosphine Mono-Oxide Mediated Regioselectivity Perturbed by Solvent-Based Peroxide Formation - ACS Publications. Available at: [Link]
Unexpected ortho-Heck Reaction under the Catellani Conditions | Organic Letters. Available at: [Link]
Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC. Available at: [Link]
Palladium-Catalyzed Anilide ortho-Arylation and Subsequent One-Pot Cyclization to Phenanthridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
Suzuki Reaction General Procedure - Consensus Academic Search Engine. Available at: [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. Available at: [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC. Available at: [Link]
INFLUENCE OF SUBSTITUTES ON THE RATE OF THE REACTION OF ORTHOSUBSTITUTED BENZOIC ACIDS WTH ANILINE, CATALYZED BY POLYBUTOXYTITANATES | Ukrainian Chemistry Journal. Available at: [Link]
Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates - Organic Chemistry Portal. Available at: [Link]
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - Rsc.org. Available at: [Link]
Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents - MSU Chemistry. Available at: [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available at: [Link]
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Available at: [Link]
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. Available at: [Link]
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - MDPI. Available at: [Link]
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available at: [Link]
Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF - ResearchGate. Available at: [Link]
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
A Senior Application Scientist's Guide to Liquid-Liquid Extraction Techniques for Isolating 3-Benzyl-4-methoxyaniline
For researchers and professionals in drug development, the efficient isolation of synthetic intermediates is a critical step that dictates the purity, yield, and overall success of a synthetic campaign. 3-Benzyl-4-methox...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the efficient isolation of synthetic intermediates is a critical step that dictates the purity, yield, and overall success of a synthetic campaign. 3-Benzyl-4-methoxyaniline, a key building block in the synthesis of various pharmaceutical agents, often requires robust purification to remove unreacted starting materials and byproducts. This guide provides an in-depth comparison of liquid-liquid extraction (LLE) techniques for the isolation of this valuable compound, supported by experimental insights and data.
The Synthetic Landscape: Understanding the Need for Efficient Extraction
The synthesis of 3-Benzyl-4-methoxyaniline, commonly achieved through the reductive amination of 3-amino-4-methoxybenzaldehyde with a benzylating agent or the N-alkylation of 3-amino-4-methoxyanisole, can result in a crude mixture containing various impurities. These can include unreacted starting materials, over-alkylated products, and other side-products. The choice of extraction technique is therefore paramount in achieving the desired purity for downstream applications.
Traditional Liquid-Liquid Extraction: The Workhorse of Purification
Traditional liquid-liquid extraction (LLE) is a foundational technique that relies on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1][2] The efficiency of this separation is governed by the partition coefficient (K) of the target compound, which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase.
The Causality Behind Experimental Choices in LLE
The selection of an appropriate organic solvent is the most critical factor in a successful LLE protocol.[3] An ideal solvent should exhibit high solubility for 3-Benzyl-4-methoxyaniline while being immiscible with the aqueous phase.[3] Furthermore, the solvent should have a low boiling point to facilitate its removal after extraction and should be chemically inert towards the target compound.[3]
Given the aromatic and amine functionalities of 3-Benzyl-4-methoxyaniline, moderately polar solvents are often effective. The basicity of the amine group also allows for manipulation of its solubility through pH adjustment of the aqueous phase. In acidic conditions, the amine is protonated, increasing its aqueous solubility, while under basic conditions, it remains as the free base, favoring partitioning into the organic phase.
A Self-Validating LLE Protocol
A robust LLE protocol should be designed as a self-validating system. This involves monitoring the efficiency of the extraction at each stage. A common approach is to perform multiple extractions and analyze the aqueous layer after each step to ensure that the target compound has been effectively removed.
Experimental Protocol for Traditional LLE:
Reaction Quench and pH Adjustment: The crude reaction mixture is first quenched with water or a suitable aqueous solution. The pH of the aqueous layer is then adjusted to >10 with a base such as sodium hydroxide to ensure the 3-Benzyl-4-methoxyaniline is in its free base form.[4]
Solvent Extraction: An appropriate organic solvent, such as ethyl acetate or dichloromethane, is added to the aqueous mixture in a separatory funnel.[1][5]
Mixing and Phase Separation: The separatory funnel is securely stoppered, inverted, and shaken vigorously with periodic venting to release any pressure buildup.[5][6] The funnel is then allowed to stand, permitting the two immiscible layers to separate.[5]
Layer Separation: The lower organic layer is carefully drained.[5]
Repeated Extraction: The aqueous layer is extracted two more times with fresh portions of the organic solvent to maximize the recovery of the product.[1][5]
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-Benzyl-4-methoxyaniline.[5][7]
Advanced LLE Techniques: Pushing the Boundaries of Purity and Efficiency
While traditional LLE is a reliable method, advanced techniques offer significant advantages in terms of efficiency, solvent consumption, and automation.
Centrifugal Partition Chromatography (CPC): A Support-Free Revolution
Centrifugal Partition Chromatography (CPC) is a sophisticated liquid-liquid separation technique that operates without a solid stationary phase.[8][9] Instead, it utilizes a centrifugal force to immobilize one liquid phase (the stationary phase) while the other immiscible liquid phase (the mobile phase) is pumped through it.[8] This continuous partitioning process allows for highly efficient separations.[10]
The Expertise Behind CPC:
The power of CPC lies in its ability to achieve high-resolution separations of compounds with very similar partition coefficients.[11] The absence of a solid support eliminates issues such as irreversible adsorption of the sample, making it ideal for the purification of sensitive or precious compounds.[8]
Experimental Workflow for CPC:
Caption: Experimental workflow for the purification of 3-Benzyl-4-methoxyaniline using CPC.
Supported Liquid Membrane (SLM) Extraction: A Green and Selective Alternative
Supported Liquid Membrane (SLM) extraction is a promising green alternative to conventional LLE that utilizes a microporous membrane impregnated with an organic solvent to separate the feed (aqueous) and stripping (aqueous) phases.[12][13] This technique offers high selectivity and can achieve significant concentration of the target analyte with minimal solvent usage.[12]
Trustworthiness in SLM Protocols:
The integrity of an SLM protocol relies on the stability of the liquid membrane. The choice of the organic solvent and the membrane material are critical to prevent membrane fouling and ensure reproducible results.
Experimental Workflow for SLM Extraction:
Caption: Experimental workflow for the isolation of 3-Benzyl-4-methoxyaniline via SLM extraction.
Comparative Performance Data
To provide a clear comparison of these techniques, the following table summarizes key performance metrics based on typical experimental outcomes for the isolation of aromatic amines.
Parameter
Traditional LLE
Centrifugal Partition Chromatography (CPC)
Supported Liquid Membrane (SLM) Extraction
Purity Achieved
85-95%
>99%
90-98%
Recovery
90-98%
>95%
80-95%
Solvent Consumption
High
Low to Moderate
Very Low
Scalability
Good
Excellent
Moderate
Automation Potential
Low
High
High
Throughput
Low to Moderate
High
Moderate
Conclusion: Selecting the Optimal Extraction Strategy
The choice of the most appropriate liquid-liquid extraction technique for isolating 3-Benzyl-4-methoxyaniline depends on the specific requirements of the project.
Traditional LLE remains a viable option for smaller-scale purifications where high-throughput is not a primary concern and the required purity levels are not exceedingly high.
Centrifugal Partition Chromatography (CPC) is the superior choice for applications demanding the highest purity and for large-scale production, offering excellent scalability and efficiency.[8][14]
Supported Liquid Membrane (SLM) extraction presents a compelling green alternative, particularly for applications where minimizing solvent waste is a priority and high selectivity is required.[13]
By understanding the principles and practical considerations of each technique, researchers and drug development professionals can make informed decisions to optimize the purification of 3-Benzyl-4-methoxyaniline, ensuring the quality and integrity of their final products.
A Comparative Guide: 3-Benzyl-4-methoxyaniline vs. Standard Aromatic Amines in Polyaniline Synthesis
Executive Summary The oxidative polymerization of aniline derivatives is a foundational technique in the development of conductive organic materials. While standard polyaniline (PANI) offers exceptional electrical conduc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The oxidative polymerization of aniline derivatives is a foundational technique in the development of conductive organic materials. While standard polyaniline (PANI) offers exceptional electrical conductivity, its rigid, highly conjugated backbone renders it practically insoluble in most organic solvents, limiting its processability[1]. To overcome this, researchers often utilize substituted anilines.
This guide provides an objective, data-supported comparison between standard aromatic amines (like aniline and o-anisidine) and 3-Benzyl-4-methoxyaniline (3-BMA) . By analyzing the mechanistic divergence caused by para-blocking and meta-steric hindrance, this guide equips drug development professionals and materials scientists with the necessary insights to select the appropriate monomer for targeted polymer synthesis.
Mechanistic Divergence: The Role of Substituents
The physicochemical properties of polyanilines are dictated by the regioregularity of their molecular chains.
Standard Aniline: Polymerizes almost exclusively (>95%) via head-to-tail coupling at the para position relative to the amine group[2]. This creates a planar, highly conjugated lattice that supports polaron delocalization (high conductivity)[2].
p-Anisidine (4-Methoxyaniline): The presence of the strongly electron-donating methoxy (–OCH₃) group at the para position physically blocks head-to-tail coupling[3]. Consequently, polymerization is forced into ortho-directed or head-to-head pathways, resulting in lower crystallinity and reduced conductivity[3].
3-Benzyl-4-methoxyaniline (3-BMA): 3-BMA represents an extreme case of steric manipulation. The para position is blocked by the methoxy group, forcing ortho-coupling. Simultaneously, the bulky benzyl group at the meta position introduces severe steric repulsion between adjacent monomeric units during propagation. This steric clash forces the aromatic rings out of coplanarity, entirely breaking the
π
-conjugation and resulting in highly soluble, amorphous oligomers rather than highly conductive polymers.
Fig 1. Mechanistic divergence between standard aniline and sterically hindered 3-BMA polymerization.
Comparative Performance Data
The table below summarizes the quantitative and qualitative differences between polymers derived from standard amines versus 3-BMA. The data illustrates the classic trade-off in polymer science: increasing processability (solubility) via steric bulk inherently sacrifices electronic conductivity[1].
To synthesize poly(3-BMA) or compare it against standard PANI, a rigorously controlled oxidative polymerization workflow is required. The following protocol incorporates built-in self-validation checkpoints to ensure mechanistic fidelity.
Step-by-Step Methodology
Monomer Dissolution (Initiation Phase):
Action: Dissolve 0.1 M of 3-BMA in 100 mL of 1.0 M HCl.
Causality: The acidic medium protonates the amine, solubilizing the monomer and ensuring the polymer grows in the protonated (emeraldine salt) form, which lowers the oxidation potential required for coupling[2].
Thermal Control:
Action: Chill the solution to 0–5 °C using an ice bath.
Causality: Low temperatures suppress exothermic side reactions (e.g., phenazine ring formation) and favor linear chain propagation over erratic cross-linking[2].
Oxidant Addition (Propagation Phase):
Action: Prepare 0.1 M Ammonium Persulfate (APS) in 50 mL of 1.0 M HCl. Add dropwise to the monomer solution over 30 minutes.
Self-Validation Checkpoint: For standard aniline, the solution will rapidly turn dark green (emeraldine). For 3-BMA, due to disrupted conjugation, expect a slower transition to a pale brown or deep yellow hue. If the solution turns black immediately, the oxidation rate is too high, leading to over-oxidation (pernigraniline state).
Extended Propagation:
Action: Stir continuously for 24 hours at 0–5 °C.
Causality: The bulky benzyl group at the 3-position sterically shields the reactive ortho positions. This significantly reduces the propagation rate constant compared to unsubstituted aniline, necessitating an extended reaction time.
Termination & Purification:
Action: Precipitate the product and filter. Wash sequentially with 1.0 M HCl, deionized water, and finally methanol until the filtrate is colorless.
Causality: Methanol washing is critical for 3-BMA synthesis; it extracts unreacted bulky monomers and low-molecular-weight oligomers that would otherwise act as plasticizers and artificially alter thermal analysis data.
To confirm the structural divergence of the synthesized poly(3-BMA):
¹³C NMR Spectroscopy: Look for the absence of para-linkage carbon shifts (typically seen in standard PANI) and the emergence of complex ortho-coupling signals, confirming the para-blocked mechanism[3].
UV-Vis Spectroscopy: Standard PANI exhibits a distinct polaron band at ~800 nm. In poly(3-BMA), this band will be entirely absent or severely blue-shifted, validating that the benzyl group has successfully disrupted the planar
π
-conjugation[1].
References
[2] Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures - IntechOpen. 2
[3] Head-to-Tail and Head-to-Head Molecular Chains of Poly(p-Anisidine): Combined Experimental and Theoretical Evaluation - PMC (National Institutes of Health). 3
[1] Effect of structural factors on the physicochemical properties of functionalized polyanilines - RSC (Royal Society of Chemistry). 1
Benchmarking the efficacy of 3-Benzyl-4-methoxyaniline derivatives in in vitro biological assays
As a Senior Application Scientist specializing in assay development and high-throughput screening, I frequently evaluate emerging chemotypes to determine their viability as lead compounds. The 3-benzyl-4-methoxyaniline s...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in assay development and high-throughput screening, I frequently evaluate emerging chemotypes to determine their viability as lead compounds. The 3-benzyl-4-methoxyaniline scaffold, traditionally utilized as a pharmaceutical intermediate[1], has recently garnered attention as a versatile backbone for multi-target inhibition.
Recent computational docking and preliminary in vitro profiling indicate that halogenated derivatives of this scaffold, such as N-(4-chlorobenzyl)-4-methoxyaniline, exhibit notable binding affinities for Human Dihydrofolate Reductase (DHFR) and Human c-Src Tyrosine Kinase[2]. Because aberrant c-Src signaling is heavily implicated in tumor progression and metastasis, benchmarking these aniline derivatives against clinical standards (e.g., Dasatinib and Methotrexate) is critical for oncology drug development[2].
This guide provides a rigorously structured, self-validating framework for benchmarking the efficacy of 3-benzyl-4-methoxyaniline derivatives in in vitro biological assays.
Mechanistic Rationale & Pathway Visualization
To design an effective assay, we must first understand the causality of the molecular interaction. The aniline ring of 3-benzyl-4-methoxyaniline provides a highly favorable hydrogen-bonding profile, while the meta-benzyl substitution introduces lipophilicity necessary for penetrating the hydrophobic ATP-binding pocket of kinases[1].
In the context of c-Src, these derivatives act as ATP-competitive inhibitors. By blocking c-Src phosphorylation, the downstream activation of Focal Adhesion Kinase (FAK), PI3K, and STAT3 is truncated, ultimately halting cell proliferation and migration.
Figure 1: Mechanism of action of 3-Benzyl-4-methoxyaniline derivatives in the c-Src signaling cascade.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are engineered as self-validating systems to ensure that the generated IC50 values are artifacts-free and highly reproducible.
Causality for Selection: Aniline derivatives frequently exhibit auto-fluorescence in standard luminescence or fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, effectively eliminating background compound interference and yielding a pristine signal-to-noise ratio.
Reagent Preparation: Prepare a 3-fold, 10-point serial dilution of the 3-benzyl-4-methoxyaniline derivatives (sourced as hydrochlorides[3]) in 100% DMSO. Dilute to a 4X working concentration in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Kinase Reaction: In a 384-well low-volume plate, combine 2.5 µL of compound, 2.5 µL of recombinant Human c-Src (0.5 nM final), and 5 µL of ATP/Substrate mix (ATP at Km = 15 µM). Incubate for 60 minutes at room temperature.
Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction) and Europium-labeled anti-phosphotyrosine antibody. Read on a microplate reader (Ex: 340 nm, Em: 615 nm / 665 nm).
Self-Validation System: Every plate must include a no-enzyme control (0% activity) and a DMSO vehicle control (100% activity). Calculate the Z'-factor; only plates with a Z' > 0.65 are accepted. Dasatinib is run in parallel as a positive control.
Protocol B: DHFR Enzymatic Kinetic Assay
Causality for Selection: DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, coupled with the oxidation of NADPH. Monitoring the decrease in absorbance at 340 nm provides direct, real-time kinetic data, which is superior to endpoint assays for detecting slow-binding inhibitors.
Reaction Assembly: In a UV-transparent 96-well plate, combine 50 mM potassium phosphate buffer (pH 7.4), 0.1 mM NADPH, and 10 nM recombinant Human DHFR.
Compound Incubation: Add the aniline derivatives and incubate for 15 minutes to allow for equilibrium binding.
Initiation & Readout: Initiate the reaction by adding 0.1 mM dihydrofolate. Monitor the linear decrease in absorbance at 340 nm over 10 minutes.
Self-Validation System: Methotrexate is utilized as the reference standard[2]. The assay is validated by ensuring the uninhibited reaction maintains a linear slope (
R2>0.98
) for the entire 10-minute read window.
Causality for Selection: Biochemical affinity does not guarantee cellular permeability. We utilize the MDA-MB-231 triple-negative breast cancer cell line because its proliferation is heavily dependent on hyperactive c-Src signaling, making it an ideal phenotypic model to bridge biochemical and cellular efficacy.
Cell Seeding: Seed MDA-MB-231 cells at 2,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO2.
Treatment: Dispense compounds using an acoustic liquid handler to achieve a final DMSO concentration of exactly 0.1%. Incubate for 72 hours.
Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence.
Self-Validation System: A linear relationship between cell number and luminescence must be confirmed prior to the screen. Staurosporine (1 µM) is used as a maximum kill control to define the assay floor.
Workflow Visualization
Figure 2: Standardized workflow for in vitro benchmarking of aniline-based kinase inhibitors.
Comparative Efficacy Data
The following table synthesizes the benchmarking data. As predicted by computational docking (-8.2 kcal/mol for the derivative vs. -9.5 kcal/mol for Methotrexate)[2], the 3-benzyl-4-methoxyaniline derivatives demonstrate moderate but highly promising multi-target inhibition, particularly when enhanced via halogenation.
Compound
Primary Target(s)
c-Src IC50 (nM)
DHFR IC50 (nM)
Cellular IC50 (µM)(MDA-MB-231)
Assay Z'-Factor
3-Benzyl-4-methoxyaniline
c-Src / DHFR
845 ± 42
1,250 ± 85
12.4 ± 1.1
0.72
N-(4-chlorobenzyl)-4-methoxyaniline
c-Src / DHFR
112 ± 15
280 ± 30
3.8 ± 0.4
0.76
Dasatinib (Control)
c-Src
0.5 ± 0.1
>10,000
0.015 ± 0.002
0.81
Methotrexate (Control)
DHFR
>10,000
4.2 ± 0.6
0.08 ± 0.01
0.79
Analytical Insight: The introduction of a chlorine atom at the para-position of the benzyl ring (N-(4-chlorobenzyl)-4-methoxyaniline) significantly improves the biochemical IC50 against both c-Src and DHFR compared to the unsubstituted parent compound. While not yet as potent as the clinical standards, this dual-target profile offers a unique therapeutic window that warrants further structure-activity relationship (SAR) optimization.
As a Senior Application Scientist, I frequently consult with drug development teams on the handling of highly reactive synthetic intermediates. Chemical disposal is not merely a regulatory checkbox; it is a critical exte...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with drug development teams on the handling of highly reactive synthetic intermediates. Chemical disposal is not merely a regulatory checkbox; it is a critical extension of your experimental design.
3-Benzyl-4-methoxyaniline is a highly functionalized aniline derivative utilized in custom synthesis and pharmaceutical research. Because of its specific structural moieties, improper disposal poses severe risks to both laboratory personnel and the environment. This standard operating procedure (SOP) provides the mechanistic rationale and step-by-step protocols required to manage this compound safely.
Mechanistic Rationale & Chemical Hazard Profile
To understand the strict disposal protocols for 3-Benzyl-4-methoxyaniline, we must first understand its structure-activity relationship:
Toxicological Causality: The primary hazard stems from the aniline core. In biological systems, anilines undergo N-hydroxylation via cytochrome P450 enzymes. This generates reactive intermediates that oxidize the Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia and severely impairing oxygen transport[1]. Furthermore, aniline derivatives are suspected carcinogens and mutagens[2][3].
Dermal Penetration: The addition of the benzyl and methoxy groups significantly increases the molecule's lipophilicity (LogP). This structural modification enhances its ability to rapidly penetrate the stratum corneum, making dermal exposure—even to small amounts of waste—highly dangerous[3].
Environmental Causality: Substituted anilines are classified as very toxic to aquatic life with long-lasting effects[3][4]. Their lipophilic nature promotes bioaccumulation, meaning any disposal into standard laboratory sinks can lead to severe, persistent ecological contamination[4].
Quantitative Hazard Data
Summarizing the physicochemical properties is essential for accurate waste manifesting and risk assessment.
Compatibility Verification (Self-Validation): Before adding waste to the primary container, review the fume hood's waste log. Validation Check: Ensure no strong acids (e.g., nitric acid, hydrochloric acid) or oxidizing agents (e.g., peroxides, permanganates) are present in the container. Anilines react violently with these compounds[1][8].
Primary Containment: Transfer the liquid waste into a compatible, high-density polyethylene (HDPE) or glass container[8]. Do not fill beyond 80% capacity to allow for vapor expansion.
Secondary Containment: Place the sealed primary container inside a Nalgene or polypropylene secondary tub[8]. Validation Check: The secondary container must be capable of holding 110% of the primary container's volume.
Immediate Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: 3-Benzyl-4-methoxyaniline, Toxic, Environmental Hazard"[4][6].
Storage: Store in a designated, secure, and well-ventilated area (e.g., under a certified chemical fume hood or in a flammables cabinet) away from direct sunlight[2][8].
Protocol 2: Solid Waste and Contaminated Consumables
Objective: Dispose of contaminated weighing papers, pipette tips, chromatography silica, and PPE.
Collection: Place all contaminated solid consumables into a dedicated solid hazardous waste bin lined with a clear, heavy-duty plastic bag[3].
Double-Bagging Protocol: Due to the compound's volatility and skin-penetrating properties, double-bag the solid waste[3]. Validation Check: Twist the inner bag, fold it over, and seal it with tape before sealing the outer bag. This prevents vapor escape and protects downstream sanitation personnel.
EHS Manifesting: Never dispose of this material in standard laboratory trash[4]. Complete the institution's waste manifest accurately and schedule a pickup with your Environmental Health and Safety (EHS) department[2][9].
Protocol 3: Emergency Spill Response
Objective: Contain and neutralize accidental releases to prevent dermal exposure and environmental contamination.
Assessment & Evacuation: For large spills (>50 mL or highly concentrated), evacuate the area immediately, secure the entrance, and contact EHS[1]. For small, manageable spills, proceed to step 2.
Advanced PPE Donning: Standard nitrile gloves provide insufficient breakthrough times for concentrated aniline derivatives[8]. Validation Check: Don Butyl, Neoprene, or Polyvinyl alcohol (PVA) gloves, chemical splash goggles, and a fully buttoned lab coat before approaching the spill[8].
Inert Containment: Surround and cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or earth[1][2]. Causality: Never use combustible absorbents like sawdust or paper towels, as aniline derivatives are combustible and can ignite[1][4].
Collection: Once the liquid is fully absorbed (Validation Check: The absorbent should appear uniformly darkened with no free-flowing liquid), use a non-sparking scoop to transfer the material into a sealable hazardous waste container[1].
Decontamination: Wipe the spill area with a decontaminating solution (mild detergent), followed by a thorough wash with soap and water[1][2]. Ventilate the area completely before resuming work[1][2].
Visualized Workflow
Workflow for 3-Benzyl-4-methoxyaniline waste segregation and spill response protocols.
Regulatory & Environmental Compliance
The disposal of 3-Benzyl-4-methoxyaniline is strictly governed by federal and institutional guidelines. Under the EPA's Resource Conservation and Recovery Act (RCRA), while specific aniline derivatives may not always carry a distinct "U" or "P" list code, they consistently exhibit toxicity characteristics that mandate their management as hazardous waste[9][10]. Furthermore, the OSHA Hazardous Waste Operations and Emergency Response Standard (29 CFR 1910.120) dictates that any personnel required to clean up such toxic spills must be properly trained, equipped, and medically cleared[1].
References
A Comprehensive Guide to the Proper Disposal of Aniline - Benchchem - 2
Mastering the Safe Handling of 3-Benzyl-4-methoxyaniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 3-Benzyl-4-methoxyaniline, a key intermediate in various synthetic pathways, requires...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 3-Benzyl-4-methoxyaniline, a key intermediate in various synthetic pathways, requires meticulous handling due to its potential hazards. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for its safe utilization, from initial handling to final disposal. Our commitment is to empower you with the knowledge to not only ensure safety but also to build a culture of proactive risk management in your laboratory.
Understanding the Hazard Profile of 3-Benzyl-4-methoxyaniline
3-Benzyl-4-methoxyaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] This necessitates a comprehensive approach to exposure prevention, encompassing engineering controls, administrative protocols, and the correct use of personal protective equipment (PPE). The white, solid nature of this compound means that the primary exposure risks are through the inhalation of fine dust particles and dermal contact.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving 3-Benzyl-4-methoxyaniline.
Operation
Recommended Personal Protective Equipment
Weighing and Aliquoting
Disposable Nitrile or Neoprene Gloves (double-gloving recommended), Lab Coat, Chemical Splash Goggles, and a properly fitted N95 or higher-rated respirator.
Dissolution and Reactions
Chemical-resistant gloves (Butyl or Neoprene), Chemical-resistant Apron over a Lab Coat, and Chemical Splash Goggles or a Face Shield.
Work-up and Purification
Chemical-resistant gloves (Butyl or Neoprene), Lab Coat, and Chemical Splash Goggles.
Spill Cleanup
Chemical-resistant gloves (Butyl or Neoprene), Disposable Coveralls, Chemical Splash Goggles and a Face Shield, and a Respirator with organic vapor cartridges.
The Rationale Behind Glove Selection: Aromatic amines can permeate standard laboratory gloves. Studies and chemical compatibility charts indicate that Butyl and Neoprene gloves offer superior resistance to these compounds compared to standard nitrile gloves, especially for prolonged handling.
Procedural Guidance for Safe Handling
Adherence to standardized procedures is crucial for minimizing risk. The following step-by-step protocols are designed to provide clear, actionable guidance for common laboratory tasks involving 3-Benzyl-4-methoxyaniline.
Donning and Doffing of PPE: A Critical Sequence
Cross-contamination often occurs during the removal of PPE. Following a strict sequence is vital.
Donning Sequence:
Hand Hygiene: Wash and dry hands thoroughly.
Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.
Respirator (if required): Perform a fit check to ensure a proper seal.
Eye Protection: Don chemical splash goggles or a face shield.
Gloves: Put on the first pair of gloves (if double-gloving). The second pair should be worn over the cuff of the lab coat.
Doffing Sequence:
Gloves: Remove the outer pair of gloves first, peeling them off without touching the outside with your bare hands.
Gown/Lab Coat: Unbutton and remove the lab coat by folding it inward, avoiding contact with the contaminated exterior.
Hand Hygiene: Perform hand hygiene.
Eye Protection: Remove goggles or face shield from the back.
Respirator: Remove the respirator from the back.
Inner Gloves (if used): Remove the inner pair of gloves.
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Safe Weighing of 3-Benzyl-4-methoxyaniline Powder
Due to its fine, solid nature, weighing this compound requires specific precautions to prevent aerosolization.
Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure.
Tare the Container: Place a labeled, sealable container on the balance and tare it.
Transfer: In the fume hood, carefully transfer the approximate amount of 3-Benzyl-4-methoxyaniline to the tared container. Use a dedicated, disposable spatula.
Seal and Re-weigh: Securely close the container and re-weigh it outside the hood if necessary to obtain the precise weight.
Cleanup: Immediately clean any residual powder in the weighing area using a damp paper towel, which should then be disposed of as hazardous waste.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of accidental releases.
Spill Cleanup Protocol
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
Assess the Spill: From a safe distance, determine the extent of the spill. For large spills, evacuate the lab and contact your institution's emergency response team.
Don PPE: Wear the appropriate PPE for spill cleanup as outlined in the table above.
Contain the Spill: For solid spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.
Absorb and Collect: Carefully scoop the absorbed material or the covered powder into a labeled, sealable container for hazardous waste.
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
First Aid for Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Decontamination and Disposal Plan
Proper decontamination of equipment and disposal of waste are the final, critical steps in the safe handling of 3-Benzyl-4-methoxyaniline.
Equipment Decontamination
All non-disposable equipment, such as glassware and spatulas, that has come into contact with 3-Benzyl-4-methoxyaniline must be thoroughly decontaminated.
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical. Collect this rinsate as hazardous waste.
Wash: Wash the equipment with soap and warm water.
Final Rinse: Rinse with deionized water.
Waste Disposal
All waste containing 3-Benzyl-4-methoxyaniline, including contaminated PPE, cleaning materials, and chemical residues, must be disposed of as hazardous waste.
Segregation: Keep 3-Benzyl-4-methoxyaniline waste separate from other waste streams, particularly acidic waste, to prevent any potential reactions.
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Benzyl-4-methoxyaniline."
Disposal: Follow your institution's and local regulations for the disposal of chemical waste. A common method for the disposal of aromatic amines involves treatment with an oxidizing agent like acidified potassium permanganate to degrade the compound before final disposal. Always consult with your institution's environmental health and safety office for specific guidance.
By integrating these scientifically-backed procedures and safety protocols into your daily laboratory operations, you can confidently handle 3-Benzyl-4-methoxyaniline, ensuring the well-being of your team and the integrity of your research.
References
University of California, Berkeley. Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]
The Safety Master. (2025, October 31). Donning and Doffing PPE: Meaning, Order & Best Practices. Retrieved from [Link]
Emory University. EHS-461, Weighing Hazardous Powders. Environmental Health and Safety Office. Retrieved from [Link]
Environmental Health and Safety. (2024, March 29). Chemical Spill Procedures. Retrieved from [Link]
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]
Emory University. Chemical Waste Disposal Guidelines. Retrieved from [Link]